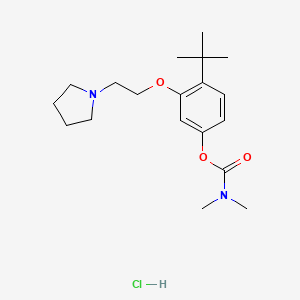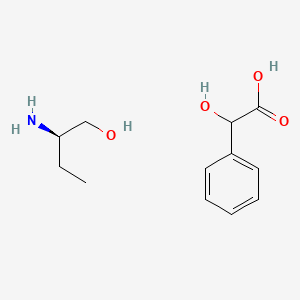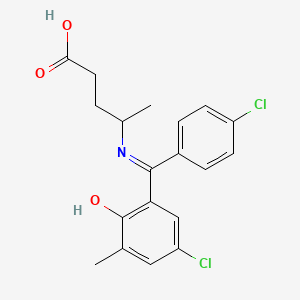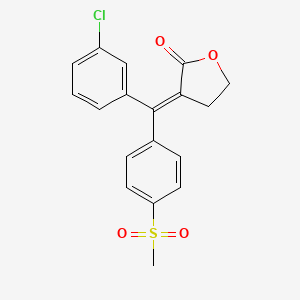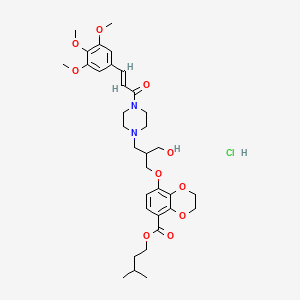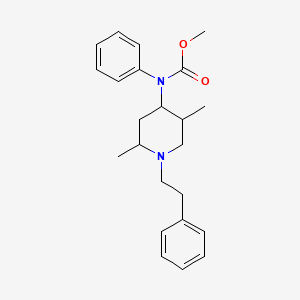
Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with methyl groups and a phenylethyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidone with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-one: A precursor in the synthesis of the carbamate.
Phenyl isocyanate: Used in the formation of the carbamate linkage.
Uniqueness
Methyl (2,5-dimethyl-1-(2-phenylethyl)-4-piperidinyl)phenylcarbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
122990-58-3 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C23H30N2O2/c1-18-17-24(15-14-20-10-6-4-7-11-20)19(2)16-22(18)25(23(26)27-3)21-12-8-5-9-13-21/h4-13,18-19,22H,14-17H2,1-3H3 |
InChI Key |
PTPHNQFWTBJKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


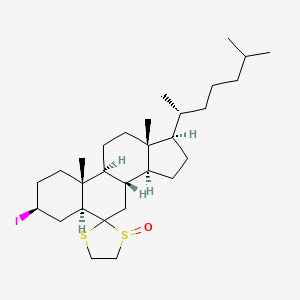
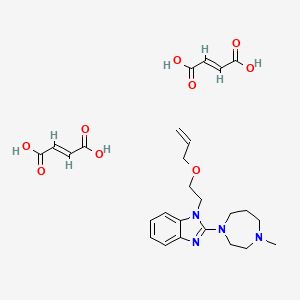
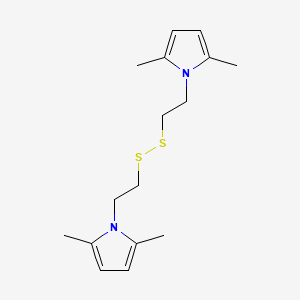

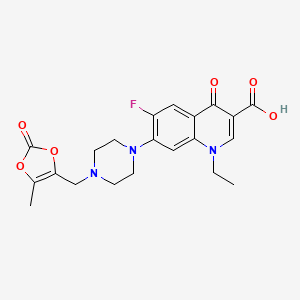
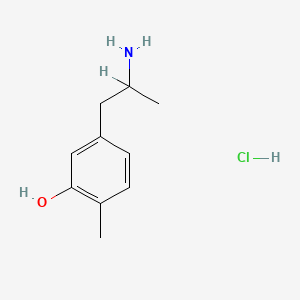
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
